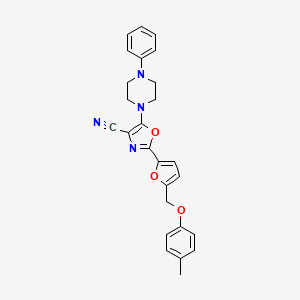![molecular formula C18H18N2O3S2 B2398956 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886919-42-2](/img/structure/B2398956.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Capacity Assays
The benzothiazole derivatives are examined in the context of their antioxidant properties, particularly in assays like the ABTS/PP decolorization assay. This method is utilized to evaluate the antioxidant capacity of compounds, including the interaction with radicals such as ABTS•+. Some antioxidants can form coupling adducts with ABTS•+, indicating specific reactions that contribute to the total antioxidant capacity. This assay is instrumental for tracking changes in antioxidant systems during storage and processing, despite some limitations due to the specificity of reactions like coupling which might bias comparisons between antioxidants (Ilyasov et al., 2020).
Pharmacological Activities of Benzothiazole
Benzothiazole and its derivatives are recognized for a broad spectrum of biological activities, making them pivotal in medicinal chemistry. They exhibit antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structural motif of benzothiazole is a principle moiety in many biologically active compounds and drugs, underscoring its importance in the design and development of new therapeutic agents. This review compiles and presents comprehensive information on the biological and therapeutic activities of benzothiazole-containing compounds, suggesting a significant scope for future research in this domain (Sumit et al., 2020).
Amyloid Imaging in Alzheimer's Disease
The utility of benzothiazole derivatives extends into the realm of neurology, specifically in the imaging of amyloid plaques associated with Alzheimer's disease. Compounds like 11C-PIB, which contain the benzothiazole moiety, have been explored for PET imaging to detect amyloid deposits in the brain, offering a breakthrough in understanding the pathophysiological mechanisms of Alzheimer's disease. This technique aids in the early detection of the disease and is crucial in evaluating new anti-amyloid therapies, demonstrating the versatility of benzothiazole derivatives in diagnostic applications (Nordberg, 2007).
Development of Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives highlights their potential as alternative antioxidant and anti-inflammatory agents. Synthesized compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating that specific derivatives show distinct anti-inflammatory activity compared to standard references. This exploration underlines the promise of benzothiazole derivatives in the development of new therapeutic agents targeting oxidative stress and inflammation (Raut et al., 2020).
Structural Activity Relationship in Medicinal Chemistry
The review on the structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry provides insight into the diversity of pharmacological activities these compounds possess. With minimal toxic effects, benzothiazole derivatives have shown enhanced activities across a range of applications, including anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory effects. This comprehensive review underscores the significant role of the benzothiazole scaffold in medicinal chemistry, supporting the ongoing development of novel drugs based on this nucleus (Bhat & Belagali, 2020).
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-6-13(10-14)17(21)20-18-19-16-12(3)11(2)8-9-15(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZJGCSNEFZXJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)
![N-(4-(tert-butyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2398881.png)
![ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate](/img/structure/B2398882.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2398883.png)
![[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2398885.png)

![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)

![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)
